rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans
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Overview
Description
rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of a fluorophenyl group, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique and specific manner.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological pathways depending on their specific structural features and target interactions .
Result of Action
It is known that pyrrolidine derivatives can have diverse biological effects depending on their specific structural features and target interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Uniqueness
rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both benzyl and fluorophenyl groups
Properties
CAS No. |
1807941-68-9 |
---|---|
Molecular Formula |
C19H18FNO3 |
Molecular Weight |
327.3 |
Purity |
95 |
Origin of Product |
United States |
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